What is 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride?
What is 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride?
An In-depth Technical Guide to 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a non-proteinogenic amino acid derivative that embodies the strategic advantages of the cyclopropyl motif in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. We will explore the foundational principles that make cyclopropane-containing molecules valuable tools for developing next-generation therapeutics, offering insights into their role in enhancing metabolic stability and receptor binding. Furthermore, this document presents detailed experimental protocols for quality control and safe handling, alongside a critical analysis of its potential metabolic and toxicological profile.
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design
In the landscape of modern drug discovery, the incorporation of small, rigid structural motifs is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropane ring has emerged as a uniquely powerful building block.[1][2] Unlike flexible alkyl chains, the three-membered ring of cyclopropane imposes a significant degree of conformational restraint on a molecule. This rigidity can lock a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1]
Key advantages conferred by the cyclopropyl fragment include:
-
Enhanced Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, which can extend the in-vivo half-life of a drug.[1][3]
-
Improved Potency and Selectivity: By restricting conformational freedom, the cyclopropyl moiety can lead to a more favorable entropic contribution to the binding energy at a target receptor or enzyme active site.[2]
-
Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can influence a molecule's pKa, lipophilicity, and membrane permeability.[2]
These attributes have led to the widespread use of cyclopropane derivatives in developing treatments for a range of conditions, including infectious diseases, cancers, and neurological disorders.[4] 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride represents a functionalized building block poised for integration into novel therapeutic agents, leveraging the inherent benefits of this strained carbocycle.
Physicochemical and Structural Characterization
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a crystalline solid whose hydrochloride salt form enhances its stability and aqueous solubility, critical properties for its use in research and development.[5]
| Property | Value | Source |
| CAS Number | 99324-91-1 | [6][7][8] |
| Molecular Formula | C₅H₁₀ClNO₂ | [6][7][8] |
| Molecular Weight | 151.59 g/mol | [6][7][8] |
| IUPAC Name | 1-(methylamino)cyclopropane-1-carboxylic acid;hydrochloride | N/A |
| Purity | Typically >95% | [6] |
| Storage | Sealed in dry, 2-8°C | [7][8] |
Chemical Structure
The molecule features a cyclopropane ring geminally substituted with a methylamino group and a carboxylic acid. This arrangement makes it a constrained analog of α-aminoisobutyric acid (Aib) and other quaternary amino acids.
Caption: Structure of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.
Synthetic Strategies and Mechanistic Considerations
While a specific, dedicated synthesis for 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established methods for analogous cyclopropane derivatives.[5][9][10] A common strategy involves the construction of the cyclopropane ring followed by functional group manipulation.
A logical approach would begin with the cyclopropanation of a suitable acrylic acid ester derivative, followed by amination and hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Causality in Experimental Design
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Cyclopropanation: The choice of a bromo-substituted acrylate as the starting material is strategic. The electron-withdrawing ester group activates the double bond for cyclopropanation, while the bromine atom provides a leaving group for the subsequent amination step.
-
Nucleophilic Substitution: The introduction of the methylamino group via direct substitution with methylamine is a standard and efficient method. This step displaces the bromide to form the carbon-nitrogen bond.
-
Saponification and Acidification: The final steps involve the hydrolysis of the methyl ester to the free carboxylic acid using a base like sodium hydroxide.[5] Subsequent acidification with concentrated hydrochloric acid serves a dual purpose: it protonates the carboxylate to form the carboxylic acid and protonates the amine to form the stable, isolable hydrochloride salt.[9] This final salt formation step is crucial for improving the compound's handling characteristics and shelf-life.
Applications in Medicinal Chemistry and Drug Development
The true value of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride lies in its potential as a versatile building block for creating novel drug candidates with improved pharmacological profiles.
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Constrained Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptides to restrict their conformation.[3] This can protect the peptide from degradation by peptidases and lock it into a bioactive shape, enhancing its affinity for its target.
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Enzyme Inhibitors: The rigid cyclopropane scaffold is ideal for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, it can optimize interactions within an enzyme's active site.[3] Analogs have shown inhibitory effects on enzymes like serine/threonine kinases, which are often implicated in cancer.[5]
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Antiviral and Anticancer Agents: Structural analogs of related cyclopropane carboxylic acids have demonstrated promising activity as antiviral agents, including against HIV-1 reverse transcriptase.[5] Furthermore, some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their potential in oncology research.[5]
Metabolic and Toxicological Profile (A Predictive Analysis)
Metabolic Stability
A primary motivation for using the cyclopropyl motif is to enhance metabolic stability.[1][2] The C-C bonds of the cyclopropane ring are generally robust and not susceptible to the oxidative metabolic pathways that readily degrade linear alkyl chains. Therefore, it is anticipated that drug candidates incorporating this moiety would exhibit a longer in-vivo half-life. Esters of cyclopropanecarboxylic acid have also demonstrated a significant increase in stability against hydrolysis.[11]
Potential for Idiosyncratic Toxicity
While metabolically stable, the cyclopropane carboxylic acid functional group is not without potential liabilities. It is crucial for drug development professionals to be aware of possible off-target effects. A notable case study is the experimental anxiolytic drug, panadiplon.[12] Its metabolism produced a cyclopropane carboxylic acid metabolite that was implicated in hepatic toxicity in sensitive species. The proposed mechanism involved the inhibition of mitochondrial fatty acid β-oxidation and the depletion of hepatic Coenzyme A and carnitine.[12]
This precedent serves as a critical reminder that while the core scaffold is stable, its interaction with metabolic pathways can lead to unexpected, idiosyncratic toxicity. This self-validating insight mandates careful preclinical toxicological assessment of any new drug candidate containing this moiety.
Experimental Protocols
Protocol 1: Quality Control via ¹H NMR Spectroscopy
Objective: To confirm the structural identity and assess the purity of 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Key expected signals would include:
-
A singlet corresponding to the N-methyl (N-CH₃) protons.
-
Multiplets in the aliphatic region corresponding to the diastereotopic cyclopropyl methylene (-CH₂-) protons.
-
Broad signals for the amine and carboxylic acid protons, which may exchange with residual water in the solvent.
-
-
Data Analysis: Integrate the signals to confirm the proton ratios. Compare the observed chemical shifts with predicted values or reference spectra to verify the structure. The absence of significant impurity peaks will confirm the sample's purity.
Protocol 2: Laboratory Safety and Handling
Objective: To outline the necessary procedures for the safe handling and storage of the compound. This protocol is based on GHS classifications for structurally related compounds like 1-Aminocyclopropane-1-carboxylic acid.[13][14][15][16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[13][17]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[17]
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a dust mask or an appropriate respirator.[13]
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][18]
-
Avoid contact with skin and eyes.[17] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.[15]
-
Wash hands thoroughly after handling.[13]
-
Store the compound in a tightly closed container in a cool, dry place, as recommended (2-8°C).[7][8]
Conclusion and Future Outlook
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride is a specialized chemical building block with significant potential for medicinal chemistry and drug development. Its value is derived from the foundational advantages of the cyclopropane ring—namely, its ability to impart conformational rigidity and metabolic stability. While it holds promise for the creation of novel peptidomimetics, enzyme inhibitors, and other therapeutics, researchers must remain vigilant about the potential for mechanism-based toxicity, as highlighted by historical examples. Future research will likely focus on incorporating this and similar motifs into diverse molecular scaffolds to explore new therapeutic frontiers, coupled with rigorous safety and metabolic profiling to ensure the development of safe and effective medicines.
References
- The Crucial Role of Cyclopropane Deriv
- 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. (URL: )
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. (URL: [Link])
-
Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])
-
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (URL: [Link])
-
SAFETY DATA SHEET. PhytoTech Labs. (URL: [Link])
-
SAFETY DATA SHEET. (URL: [Link])
-
1-(Methylamino)cyclopropanecarboxylic acid hydrochloride. Lead Sciences. (URL: [Link])
- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
-
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. PubChem. (URL: [Link])
-
1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). PubChemLite. (URL: [Link])
-
1-Aminocyclopropane-1-carboxylic acid. PubChem. (URL: [Link])
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. (URL: [Link])
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3 | Benchchem [benchchem.com]
- 6. CAS 99324-91-1 | 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Synblock [synblock.com]
- 7. 99324-91-1|1-(Methylamino)cyclopropanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. 1-(Methylamino)cyclopropanecarboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]
- 9. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 10. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytotechlab.com [phytotechlab.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. aaronchem.com [aaronchem.com]
- 18. airgas.com [airgas.com]
